molecular formula C7H9N3O4 B12892828 Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate

Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B12892828
M. Wt: 199.16 g/mol
InChI Key: JDTDTEFXBMSQOV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Comparison: Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 5-methyl-2-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-4-5(2)8-9(6)10(12)13/h4H,3H2,1-2H3

InChI Key

JDTDTEFXBMSQOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1[N+](=O)[O-])C

Origin of Product

United States

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